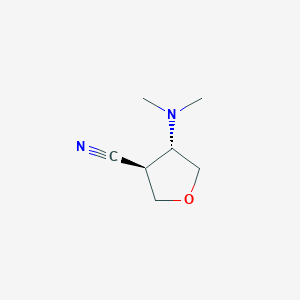
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide, also known as HMB-FA, is a dietary supplement that has been gaining popularity in the fitness industry. HMB-FA is a derivative of beta-hydroxy beta-methylbutyrate (HMB), which is a metabolite of the amino acid leucine. HMB-FA is believed to have a number of benefits, including increasing muscle mass, reducing muscle damage, and improving exercise performance.
Scientific Research Applications
Chemoselective Acetylation and Synthesis
The chemoselective acetylation of aminophenols to produce acetamides, such as N-(2-hydroxyphenyl)acetamide, highlights a fundamental approach in organic synthesis, particularly in the development of intermediates for antimalarial drugs. This process involves optimizing various parameters such as acyl donors and temperature, showcasing the compound's relevance in synthesizing pharmaceuticals (Magadum & Yadav, 2018).
Metabolism and Environmental Impact of Herbicides
Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes explores the biotransformation of compounds with acetamide structures. These studies are crucial for understanding the environmental and health impacts of widely used agricultural chemicals (Coleman et al., 2000).
Advanced Oxidation Chemistry
The advanced oxidation chemistry of pharmaceuticals, such as the transformation of paracetamol, sheds light on the degradation pathways and formation of nitrogenous breakdown products. This research is pivotal for assessing the environmental fate of pharmaceutical compounds and their metabolites (Vogna et al., 2002).
Synthesis and Characterization
Studies on the synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into the methodologies for preparing and analyzing chemically related acetamides. These works contribute to the broader field of organic synthesis, offering pathways for creating derivatives with potential biological activities (Zhong-cheng & Shu, 2002).
properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-15(18,8-9-19-2)11-16-14(17)10-21-13-7-5-4-6-12(13)20-3/h4-7,18H,8-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNUHAPCXSKKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)COC1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-furylmethyl)-2-[4-[(3-methoxyphenyl)thio]-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2781925.png)



![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2781930.png)





![4-(2-(3-(Benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)ethyl)benzenesulfonamide](/img/structure/B2781941.png)
